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Abstract

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear
receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis. With a high affinity
for FXR, DY268 serves as a critical tool for investigating the physiological and pathological
roles of this receptor. Its primary application lies in the study of drug-induced liver injury (DILI),
where it can help elucidate the mechanisms of hepatotoxicity related to the disruption of bile
acid signaling. This technical guide provides a comprehensive overview of the biological activity
of DY268, its target, quantitative data on its potency, detailed experimental protocols for its use,
and visualizations of the relevant signaling pathways and experimental workflows.

Core Biological Target: Farnesoid X Receptor (FXR)

DY268's primary molecular target is the Farnesoid X Receptor (FXR), a member of the nuclear
receptor superfamily.[1][2][3] FXR is highly expressed in the liver, intestine, kidneys, and
adrenal glands. It functions as a ligand-activated transcription factor that forms a heterodimer
with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences
known as Farnesoid X Receptor Response Elements (FXRES) in the promoter regions of target
genes, thereby regulating their expression.

Natural ligands for FXR include bile acids, such as chenodeoxycholic acid (CDCA).[5] The
activation of FXR by its agonists initiates a cascade of events that are central to maintaining
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metabolic homeostasis.

Mechanism of Action of DY268

DY268 acts as a competitive antagonist of FXR. It binds to the ligand-binding domain of the
receptor, thereby preventing the binding of natural bile acid agonists. This blockade inhibits the
conformational changes required for the recruitment of coactivator proteins, leading to a
suppression of FXR-mediated gene transcription.[6] By inhibiting FXR, DY268 can be used to
study the consequences of disrupted bile acid signaling, which is implicated in conditions such
as cholestasis and drug-induced liver injury.[3]

Quantitative Data

The potency of DY268 has been characterized in various assays, with the following key
quantitative metrics:

Parameter Value Assay Type Reference

IC50 7.5nM Biochemical Assay [1112][3]

Cell-based FXR
IC50 468 nM o [11[3]
Transactivation Assay

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function.

Signaling Pathway

The FXR signaling pathway plays a crucial role in regulating bile acid synthesis and transport.
DY268, by antagonizing FXR, modulates this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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